Molecular Weight and Physicochemical Profiling of 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic Acid: A Technical Guide
Molecular Weight and Physicochemical Profiling of 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic Acid: A Technical Guide
Executive Summary
In modern drug discovery, the rational selection of small-molecule scaffolds dictates the success of downstream pharmacokinetic and pharmacodynamic optimization. 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid (CAS: 1179673-92-7)[1][2] is a highly functionalized, versatile intermediate characterized by a 3-chloroaniline core, an electron-withdrawing cyanomethyl appendage, and a terminal acetic acid moiety.
This whitepaper provides an in-depth technical analysis of its molecular weight, structural parameters, and physicochemical properties. Designed for researchers and application scientists, this guide transcends basic data reporting by exploring the causality behind its chemical behavior and providing self-validating protocols for empirical characterization.
Molecular Architecture & Quantitative Parameters
The structural composition of 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid tightly aligns with the parameters outlined in , making it an excellent candidate for oral bioavailability modeling.
Table 1: Key Molecular and Physicochemical Data
| Parameter | Value | Mechanistic Implication |
| IUPAC Name | 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid | Defines the N-substituted glycine derivative core. |
| CAS Number | 1179673-92-7 | Unique identifier for procurement and registry[1]. |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Indicates a high degree of heteroatom functionalization[1]. |
| Molecular Weight | 224.64 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency[2]. |
| Topological Polar Surface Area (TPSA) | ~64.3 Ų | Optimal for membrane permeability (Calculated via fragment sums). |
| H-Bond Donors (HBD) | 1 | Derived solely from the carboxylic acid (-OH). |
| H-Bond Acceptors (HBA) | 4 | Derived from the carboxylate (2), cyano nitrogen (1), and central amine (1). |
Physicochemical Profiling: Causality & Mechanisms
To effectively utilize this scaffold in synthesis or assay development, one must understand how its functional groups interact electronically and sterically.
Acid-Base Properties (pKa) and Ionization
The molecule possesses two potential sites for ionization: the central tertiary amine and the carboxylic acid. However, their behavior is strictly governed by electronic effects:
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The Amine is Non-Basic: The central nitrogen is bonded directly to a phenyl ring, making it an aniline derivative where the nitrogen's lone pair is delocalized into the aromatic π -system. Furthermore, the 3-chloro substitution and the highly electron-withdrawing cyanomethyl (-CH₂CN) group exert a strong inductive pull (-I effect). Consequently, the basicity of this nitrogen is effectively neutralized (estimated pKa < 1.0). It will not protonate at physiological pH (7.4).
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The Carboxylic Acid: The terminal -COOH group operates as the sole ionizable moiety (typical pKa ~3.5–4.5).
Topological Polar Surface Area (TPSA)
Using the fragment-based calculation methodology established by , the TPSA is calculated by summing the contributions of the polar fragments:
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Carboxylic acid (-COOH): 37.3 Ų
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Cyano group (-C≡N): 23.8 Ų
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Tertiary aniline nitrogen: 3.24 Ų
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Total TPSA = 64.34 Ų
A TPSA of ~64.3 Ų sits perfectly within the "sweet spot" for drug development—high enough to ensure adequate aqueous solubility, yet well below the 90 Ų limit often required for blood-brain barrier (BBB) penetration, and below the 140 Ų limit for general intestinal absorption.
Analytical Validation Workflow
Below is the logical progression for validating the physicochemical properties of the procured scaffold before advancing to biological assays.
Figure 1: Sequential workflow for the physicochemical characterization and ADME profiling of the scaffold.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in self-validation mechanisms.
Protocol A: Thermodynamic LogP Determination via Shake-Flask Method
This protocol is adapted from the to ensure regulatory-grade accuracy.
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Phase Preparation (Causality Step): Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.
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Why? Mutual saturation prevents volume shifts during the actual experiment, which would otherwise artificially skew the calculated concentration ratios.
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Analyte Solubilization: Dissolve 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid in the saturated PBS phase to a concentration of 100 µg/mL.
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Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of the saturated octanol phase into a glass vial. Shake mechanically at 25°C ± 1°C for 24 hours.
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Why? Strict temperature control is mandatory because partition coefficients are highly temperature-dependent thermodynamic constants.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.
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Why? Centrifugation breaks invisible micro-emulsions at the interface. Failure to do so results in octanol droplets contaminating the aqueous sample, leading to false-positive hydrophilicity readings.
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Quantification: Extract aliquots from both phases and quantify the compound using LC-MS/MS. Calculate LogP (or LogD at pH 7.4) as log10([C]octanol/[C]water) .
Protocol B: pKa Determination via Potentiometric Titration
Because the compound has limited aqueous solubility in its un-ionized state, a co-solvent extrapolation method must be used, grounded in the principles outlined by.
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Solvent System Preparation: Prepare a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, and 50% MeOH by volume). Add KCl to achieve a constant ionic strength of 0.15 M.
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Why? Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing drift in the glass electrode readings.
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Analyte Dissolution: Dissolve 2.0 mmol of the compound into 50 mL of each co-solvent system.
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Titration: Titrate the solution using standardized 0.1 M KOH under a nitrogen atmosphere at 25°C.
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Why? KOH is preferred over NaOH because potassium ions cause significantly less "alkaline error" on standard glass pH electrodes at high pH ranges. The nitrogen atmosphere prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would distort the titration curve.
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Data Processing: Calculate the apparent pKa for each methanol concentration using a Bjerrum plot. Apply the Yasuda-Shedlovsky extrapolation (plotting apparent pKa vs. the inverse dielectric constant of the solvent mixtures) to determine the true aqueous pKa at the y-intercept.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. URL:[Link]
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OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
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Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman and Hall, London. URL:[Link]
